2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
Description
This compound is a structurally complex imidazole-based derivative featuring a 4-bromophenyl group at position 5, a p-tolyl (4-methylphenyl) group at position 1 of the imidazole ring, and a thioacetamide moiety at position 2. The thioether linkage (-S-) and acetamide (-NHCOCH₃) functional groups are critical for interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3OS/c1-12-2-8-15(9-3-12)22-16(13-4-6-14(19)7-5-13)10-21-18(22)24-11-17(20)23/h2-10H,11H2,1H3,(H2,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWZUWBIFLXRJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of an aldehyde with an amine and a thiourea derivative under acidic conditions.
Thioacetamide Formation: The final step involves the reaction of the imidazole derivative with thioacetamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The thioacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Modifications
The compound belongs to a broader class of imidazole-thioacetamide derivatives. Key structural variations among analogs include:
- Aryl Substitutions: 4-Bromophenyl vs. p-Tolyl vs. 4-Nitrophenyl: Replacing the methyl group with a nitro group (e.g., in derivatives ) introduces strong electron-withdrawing effects, which may enhance reactivity but reduce solubility.
- Core Heterocycle Variations: Imidazole vs. Triazole/Thiadiazole Hybrids: Compounds like those in integrate triazole or thiadiazole rings, which may enhance metabolic stability or diversify binding modes.
Structure-Activity Relationships (SAR)
- Bromine vs. Chlorine : Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to chlorine-substituted analogs .
- Thioether Linkage : Critical for hydrogen bonding and hydrophobic interactions, as seen in ’s docking studies .
- p-Tolyl Group : The methyl group may improve metabolic stability over polar substituents (e.g., nitro groups in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
